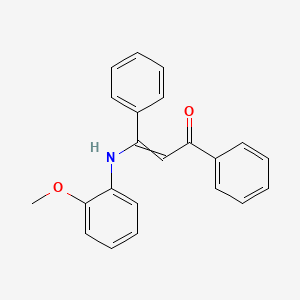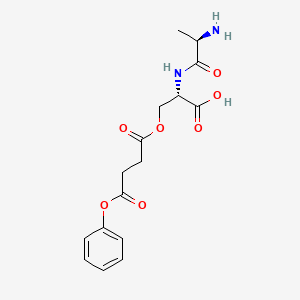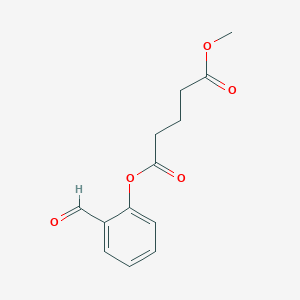
2-Formylphenyl methyl pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylphenyl methyl pentanedioate is an organic compound with a complex structure that includes both an aldehyde group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl methyl pentanedioate typically involves the esterification of 2-formylphenol with methyl pentanedioate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl methyl pentanedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylphenyl pentanedioic acid.
Reduction: 2-Formylphenyl methyl pentanol.
Substitution: 2-Formylphenol and pentanedioic acid.
Scientific Research Applications
2-Formylphenyl methyl pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formylphenyl methyl pentanedioate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Formylphenyl acetate: Similar structure but with an acetate group instead of a pentanedioate.
2-Formylphenyl butyrate: Similar structure but with a butyrate group instead of a pentanedioate.
Uniqueness
2-Formylphenyl methyl pentanedioate is unique due to the presence of both an aldehyde and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.
Properties
CAS No. |
920525-49-1 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-O-(2-formylphenyl) 1-O-methyl pentanedioate |
InChI |
InChI=1S/C13H14O5/c1-17-12(15)7-4-8-13(16)18-11-6-3-2-5-10(11)9-14/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
GCCFMXVBUOYLAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



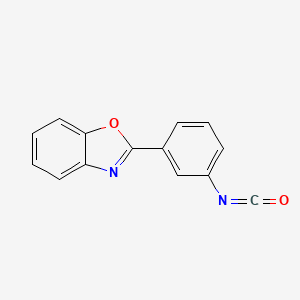
![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
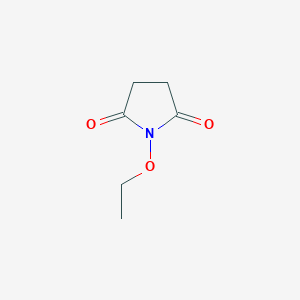

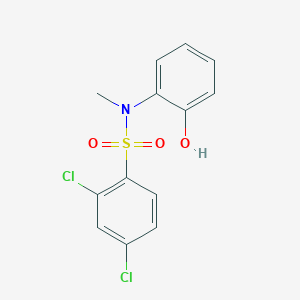
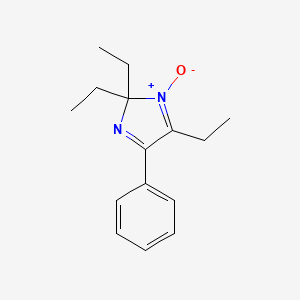
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
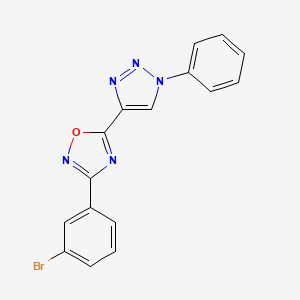
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)
